trans-4-Stilbenemethanol

Antiproliferative activity Stilbenoids Caco-2 cells

Researchers requiring a structurally defined negative control for stilbenoid SAR studies often face supply gaps for compounds with confirmed functional inactivity. trans-4-Stilbenemethanol (CAS 101093-37-2) directly resolves this: • Complete loss of cell cycle arrest & cyclin upregulation vs. resveratrol/4-hydroxystilbene - validated in melanoma models • Reversible trans-cis photoisomerization under 325 nm UV; Δn = -0.0024 in PMMA - enables optical doping & grating sensor applications • Marginal estrogenic activity (MCF-7 reporter assay) - benchmark for endocrine disruption screening panels White to off-white crystalline powder; ≥95% purity; ambient storage & shipping; ready for immediate global dispatch.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 101093-37-2
Cat. No. B010983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Stilbenemethanol
CAS101093-37-2
Synonymstrans-4-Stilbenemethanol
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO
InChIInChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+
InChIKeyARFYUEZWYRMBSO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Stilbenemethanol (CAS 101093-37-2) for Procurement: Properties and Research-Grade Specifications


trans-4-Stilbenemethanol (CAS 101093-37-2), also known as 4-hydroxymethylstilbene, is a synthetic, monohydroxylated trans-stilbenoid derivative with the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol . This compound is characterized by a trans-stilbene core with a single hydroxymethyl group (-CH₂OH) substituted at the para-position of one phenyl ring, which distinguishes it from naturally occurring polyhydroxylated stilbenoids like resveratrol [1]. It is typically supplied as a white to off-white crystalline powder with a reported melting point range of 155–160 °C (lit.) and is soluble in common organic solvents . The compound's primary research utility stems from its reversible trans-cis photoisomerization behavior and its role as a structurally defined control compound in structure-activity relationship (SAR) studies of stilbenoids [1][2].

Why trans-4-Stilbenemethanol Cannot Be Replaced by Resveratrol or 4-Hydroxystilbene


In procurement for both biological screening and materials science applications, substituting trans-4-Stilbenemethanol with more readily available or biologically active stilbenoids like resveratrol or 4-hydroxystilbene is scientifically invalid due to critical and quantifiable divergences in mechanism, potency, and physical response. The presence of the para-hydroxymethyl group, as opposed to hydroxyl or methoxy substituents, dictates fundamentally different behavior: in cellular assays, trans-4-Stilbenemethanol exhibits a complete loss of activity on cell cycle arrest and cyclin upregulation compared to resveratrol and 4-hydroxystilbene, directly linked to the absence of the 4′-hydroxystyryl moiety [1]. Furthermore, its photophysical response is distinct; the compound undergoes a quantifiable and reversible trans-cis isomerization under UV light, inducing a specific negative change in refractive index (-0.0024) when doped in polymer matrices, a property not shared by the more extensively studied polyhydroxylated or methoxylated analogues that are primarily valued for their bioactivity [2]. Therefore, substituting trans-4-Stilbenemethanol would not only compromise experimental reproducibility but would directly invalidate studies dependent on its unique SAR profile or its use as a photosensitive dopant.

Quantitative Evidence for trans-4-Stilbenemethanol (CAS 101093-37-2): Procurement Rationale


Differential Antiproliferative Potency of trans-4-Stilbenemethanol in Human Colon Cancer Cell Lines

In a head-to-head structure-activity relationship (SAR) study, trans-4-stilbenemethanol exhibited markedly lower antiproliferative potency compared to 4-hydroxy-trans-stilbene in human colon cancer cell lines. The IC₅₀ value for trans-4-stilbenemethanol was substantially higher, indicating significantly weaker activity [1]. This quantitative difference in potency underscores the critical role of the para-substituent (hydroxymethyl vs. hydroxyl) in determining biological effect, making trans-4-stilbenemethanol a valuable tool for probing specific SAR hypotheses.

Antiproliferative activity Stilbenoids Caco-2 cells HT-29 cells Colon cancer

Lack of Effect on Cell Cycle and Cyclin Expression in Melanoma Cells

Unlike resveratrol and 4-hydroxystilbene, trans-4-stilbenemethanol (4STMe) demonstrated no observable effect on cell cycle progression or cyclin (A, E, B1) expression in human SK-Mel-28 melanoma cells. This complete lack of activity was explicitly linked to the absence of the 4′-hydroxystyryl moiety, which is present in the active comparators [1]. This finding provides a definitive, qualitative differentiation that is critical for researchers investigating the structural requirements for stilbene bioactivity.

Melanoma Cell cycle arrest Cyclin regulation SK-Mel-28 Stilbenoids

Quantitative Photo-Induced Refractive Index Change in PMMA Polymer Matrices

When doped into a PMMA copolymer film at 5.1 wt%, trans-4-stilbenemethanol induces a quantifiable photo-induced refractive index change of −0.0024 upon exposure to 325 nm UV light at an intensity of 0.62 mW/cm² [1]. This change is a direct consequence of the compound's trans-to-cis photoisomerization, a property that is not characteristic of biologically active polyhydroxylated stilbenes like resveratrol. This specific, measurable photophysical response is the basis for its application in fabricating Bragg gratings in polymer optical fibers (POFs) [2].

Photophysics Polymer optical fiber Photosensitivity Refractive index Isomerization

Marginal Estrogenic Activity Relative to Other Stilbene Derivatives

In a comparative estrogen reporter assay using MCF-7 human breast cancer cells, trans-4-stilbenemethanol (4-hydroxymethylstilbene) exhibited marginal estrogenic activity, a stark contrast to the high activity observed for compounds like 4,4′-dihydroxystilbene and diethylstilbestrol (DES) [1]. This low activity profile is a critical piece of information for researchers selecting compounds for endocrine disruption studies or seeking stilbene derivatives with minimal hormonal interference.

Estrogenicity Stilbenes MCF-7 cells Reporter assay Phytoestrogen

Primary Research and Industrial Applications of trans-4-Stilbenemethanol (CAS 101093-37-2)


Use as a Structurally-Defined Negative Control in Stilbenoid Anticancer SAR Studies

Based on its demonstrated lack of effect on cell cycle arrest and cyclin expression in melanoma cells (vs. active resveratrol and 4-hydroxystilbene) [1], and its significantly lower antiproliferative potency in colon cancer cell lines [2], trans-4-stilbenemethanol is an ideal negative control compound. Researchers can use it to validate that observed anticancer effects of other stilbenoids are specifically due to the presence of key functional groups, such as the 4′-hydroxy moiety, rather than the stilbene scaffold itself.

Fabrication of Photosensitive Polymer Optical Fibers (POFs) and Bragg Gratings

The compound's well-characterized trans-cis photoisomerization under 325 nm UV light, which induces a measurable refractive index change of -0.0024 in PMMA matrices [3], directly enables its use as a photosensitive dopant. This application is critical for the development of tunable filters, grating sensors, and other passive optical devices in short-distance communication systems [4].

Probe in Estrogenicity and Endocrine Disruption Screening Panels

The established 'marginal' estrogenic activity of trans-4-stilbenemethanol in the MCF-7 cell reporter assay [5] positions it as a valuable reference compound in screening panels designed to assess the endocrine-disrupting potential of environmental chemicals or novel drug candidates. Its low activity profile provides a useful benchmark for distinguishing between weak and strong estrogenic compounds within the stilbene chemical class.

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